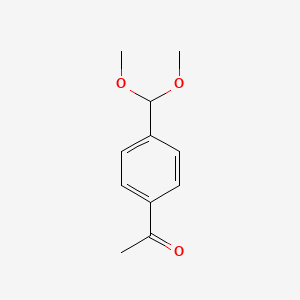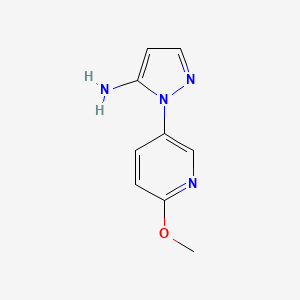
(1-(Benzyloxy)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylmethoxy)cyclopropanemethanol is an organic compound with the molecular formula C11H14O2 It is characterized by a cyclopropane ring substituted with a phenylmethoxy group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Phenylmethoxy)cyclopropanemethanol can be synthesized through several methods. One common approach involves the reaction of cyclopropanemethanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of 1-(Phenylmethoxy)cyclopropanemethanol may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Phenylmethoxy)cyclopropanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenylmethoxy group can be reduced to a phenylmethyl group under hydrogenation conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-(Phenylmethoxy)cyclopropanecarboxylic acid.
Reduction: Formation of 1-(Phenylmethyl)cyclopropanemethanol.
Substitution: Formation of various substituted cyclopropanemethanol derivatives.
Aplicaciones Científicas De Investigación
1-(Phenylmethoxy)cyclopropanemethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(Phenylmethoxy)cyclopropanemethanol involves its interaction with specific molecular targets. The phenylmethoxy group can engage in π-π interactions with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-(Phenylmethoxy)cyclopropanemethanol can be compared with other similar compounds such as:
1-(Phenylmethoxy)cyclopropane: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
1-(Phenylmethyl)cyclopropanemethanol: Lacks the methoxy group, affecting its chemical properties and biological activity.
Cyclopropanemethanol: Lacks both the phenylmethoxy and phenylmethyl groups, making it a simpler compound with different uses.
The uniqueness of 1-(Phenylmethoxy)cyclopropanemethanol lies in its combination of a cyclopropane ring with both a phenylmethoxy and a hydroxymethyl group, providing a versatile platform for chemical modifications and applications.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
(1-phenylmethoxycyclopropyl)methanol |
InChI |
InChI=1S/C11H14O2/c12-9-11(6-7-11)13-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
Clave InChI |
SVBJXMHQSLTSDV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CO)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B13928574.png)
![Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate](/img/structure/B13928585.png)




![2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-](/img/structure/B13928621.png)

![Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13928627.png)

![4,5-Dichloro-1H-benzo[d]imidazole](/img/structure/B13928636.png)
